N-(2,5-dimethylphenyl)-2-phenoxyacetamide
Overview
Description
N-(2,5-dimethylphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 2,5-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-phenoxyacetamide typically involves the reaction of 2,5-dimethylaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,5-dimethylaniline+phenoxyacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phenoxy radicals and corresponding oxidized products.
Reduction: N-(2,5-dimethylphenyl)-2-phenoxyethylamine.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy group can enhance the compound’s ability to penetrate cell membranes, while the amide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)acetamide: Lacks the phenoxy group, which may reduce its biological activity.
2-phenoxyacetamide: Lacks the 2,5-dimethylphenyl group, which may affect its chemical reactivity and biological properties.
N-(2,5-dimethylphenyl)-2-chloroacetamide:
Uniqueness
N-(2,5-dimethylphenyl)-2-phenoxyacetamide is unique due to the presence of both the phenoxy and 2,5-dimethylphenyl groups. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-8-9-13(2)15(10-12)17-16(18)11-19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBCNEZMGLJKFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273195 | |
Record name | N-(2,5-Dimethylphenyl)-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303792-44-1 | |
Record name | N-(2,5-Dimethylphenyl)-2-phenoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303792-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dimethylphenyl)-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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